2-Deoxyglucose-1-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

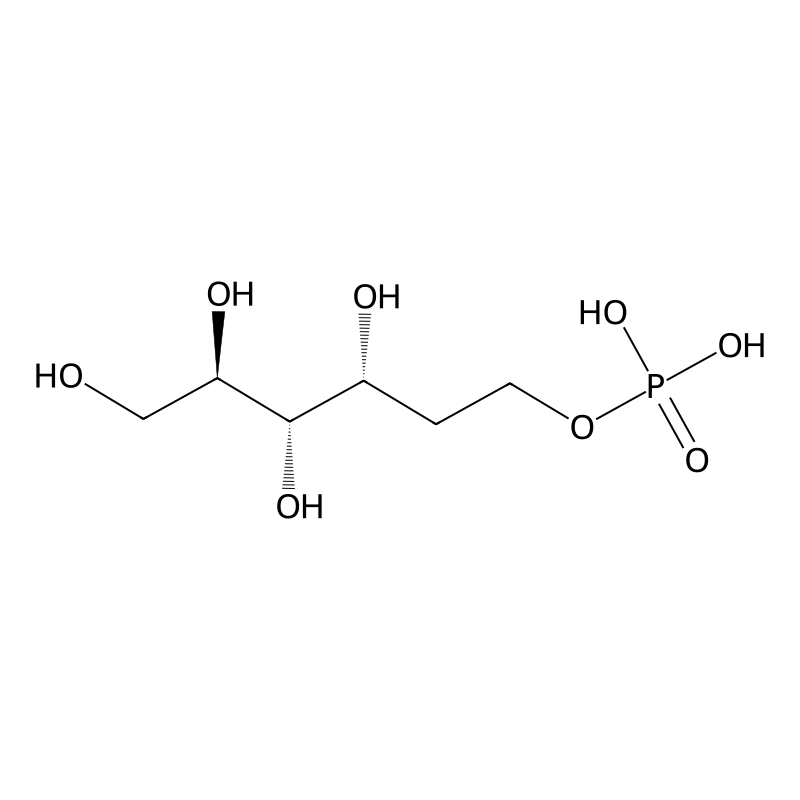

2-Deoxyglucose-1-phosphate is a phosphorylated derivative of 2-deoxy-D-glucose, a glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This modification renders it incapable of undergoing typical glycolytic pathways, making it a competitive inhibitor of glucose metabolism. The compound is characterized by the chemical formula and is often utilized in biochemical research due to its ability to interfere with cellular glucose uptake and metabolism, particularly in cancer cells that exhibit high rates of glycolysis .

The primary chemical reaction involving 2-deoxyglucose-1-phosphate occurs through phosphorylation, where 2-deoxy-D-glucose is converted into 2-deoxyglucose-6-phosphate by hexokinase. This reaction is crucial as it traps the compound within the cell, preventing its exit and leading to subsequent metabolic disruptions. The formation of 2-deoxyglucose-6-phosphate inhibits glycolysis by blocking the conversion of glucose-6-phosphate to fructose-6-phosphate, thus preventing further energy production through glycolytic pathways .

2-Deoxyglucose-1-phosphate exhibits significant biological activity, particularly in inhibiting glycolysis and affecting cellular metabolism. Its accumulation within cells leads to a decrease in ATP levels, which is critical for energy-dependent processes. Studies have shown that exposure to this compound results in a concentration-dependent decline in cellular ATP content, highlighting its role as an energy disruptor . Moreover, it has been observed that this compound can induce endoplasmic reticulum stress and activate the unfolded protein response pathway due to its structural similarity to mannose, which can further complicate cellular functions .

The synthesis of 2-deoxyglucose-1-phosphate typically involves the phosphorylation of 2-deoxy-D-glucose using phosphate donors such as adenosine triphosphate (ATP) in the presence of hexokinase. This enzymatic reaction effectively adds a phosphate group to the first carbon position, yielding 2-deoxyglucose-1-phosphate. Alternative synthetic routes may include chemical phosphorylation methods or utilizing other kinases capable of phosphorylating sugars at different positions .

2-Deoxyglucose-1-phosphate has several applications in biomedical research and clinical settings:

- Cancer Research: It is used as a tool to study metabolic pathways in cancer cells and evaluate potential therapeutic strategies that target glycolysis.

- Diagnostic Imaging: Its analogs are employed in positron emission tomography (PET) scans for imaging glucose metabolism in various tissues.

- Therapeutic Potential: There has been interest in its use as an adjunct therapy in cancer treatment, particularly when combined with other chemotherapeutic agents .

Research indicates that 2-deoxyglucose-1-phosphate interacts with various metabolic pathways beyond glycolysis. It affects mitochondrial function and can lead to alterations in cellular respiration and energy production. Studies have shown that co-administration with mitochondrial modulators accelerates ATP depletion, suggesting a complex interplay between glycolytic inhibition and mitochondrial metabolism . Additionally, it may interfere with protein glycosylation processes due to its structural similarities to other sugars, impacting cell signaling and function .

Several compounds are structurally or functionally similar to 2-deoxyglucose-1-phosphate. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Deoxy-D-glucose | Lacks hydroxyl group at C-2 | Inhibits glycolysis; used in cancer therapy |

| D-Mannose | C-2 hydroxyl present | Involved in glycosylation; less effective against glycolysis |

| Glucose-6-phosphate | Contains hydroxyl groups at C-2 and C-6 | Central metabolite in glycolysis; not an inhibitor |

| Fluorodeoxyglucose | Fluorine substitution at C-2 | Used as a PET imaging agent; tracks glucose metabolism |

Uniqueness of 2-Deoxyglucose-1-phosphate: Unlike other similar compounds, 2-deoxyglucose-1-phosphate specifically disrupts glycolytic pathways without being metabolized further into energy-producing substrates, making it a potent inhibitor of cellular respiration and growth, especially in rapidly dividing cancer cells .